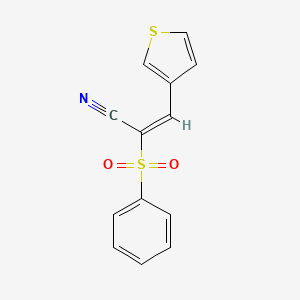

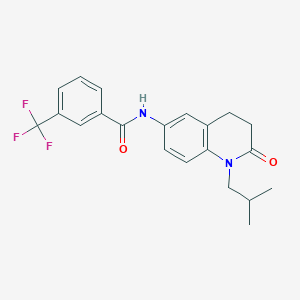

(S)-4-苄基-3-(7-溴庚酰基)噁唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves strategic formation of the oxazolidin-2-one ring, a core structure that imparts significant chemical properties to the compound. For example, the synthesis of related oxazolidinone compounds has been demonstrated through methods that involve starting from ketones or aldehydes and amino alcohols, followed by cyclization reactions to form the oxazolidin-2-one ring. These methods underscore the importance of chirality and the use of chiral auxiliaries in achieving the desired stereochemistry of the final product (Zappia et al., 2007).

Molecular Structure Analysis

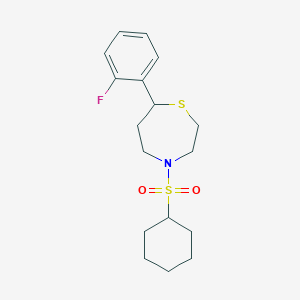

The molecular structure of oxazolidinones, including "(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one", is characterized by the presence of a 5-membered oxazolidin-2-one ring. This structure is crucial for the compound's chemical behavior and interactions. X-ray crystallography studies on similar compounds reveal that the oxazolidin-2-one ring tends to be planar or nearly planar, which is significant for the compound's ability to participate in various chemical reactions and form stable intermolecular interactions (W. Cunico et al., 2010).

Chemical Reactions and Properties

Oxazolidinones, including "(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one", exhibit a range of chemical reactivities that are pivotal in synthetic chemistry. They are known to undergo nucleophilic attacks, cycloaddition reactions, and serve as intermediates in the synthesis of various complex molecules. The presence of functional groups such as the bromoheptanoyl moiety and benzyl group in the molecule opens up possibilities for further functionalization and reactions leading to diverse chemical structures (A. Pałasz, 2005).

Physical Properties Analysis

The physical properties of oxazolidinones are influenced by their molecular structure. The planarity of the oxazolidin-2-one ring, along with the nature of substituents, affects the compound's solubility, boiling point, melting point, and crystal structure. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of "(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one" are defined by its functional groups and oxazolidinone core. The compound's reactivity is influenced by the electrophilic and nucleophilic centers within the molecule. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a versatile intermediate in the construction of complex molecular architectures.

For more insights and detailed information on related compounds and their applications in synthetic and medicinal chemistry, these references provide a foundation for understanding the significance of oxazolidinones, including "(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one":

- (Zappia et al., 2007)

- (W. Cunico et al., 2010)

- (A. Pałasz, 2005)

科学研究应用

结构和相互作用特性

化合物(S)-4-苄基-3-(7-溴庚酰基)噁唑啉-2-酮与噁唑啉-2-酮衍生物具有结构上的相似性,后者以其平面结构和取代基之间特定二面角而闻名。例如,研究已经强调了噁唑啉-2-酮单元的平面性以及其在晶体结构中的相互作用,如弱的分子间C—H⋯O和C—H⋯π相互作用 (Zhao & Xu, 2011) (Cunico et al., 2010)。

合成和药物化学应用

噁唑啉-2-酮在化学合成中作为多功能配体,例如CuI催化的芳基卤代物的酰胺化反应和o-卤代苯甲酰胺的环化反应。这展示了该化合物在促进复杂有机反应中的潜力 (Ma & Jiang, 2008)。此外,噁唑啉-2-酮在合成有机化学中是常见的框架,被用作不对称合成中的手性辅助试剂和1,2-氨基醇的保护基,展示了它们在构建复杂分子结构中的重要性 (Zappia et al., 2007)。

光物理特性和应用

噁唑啉-2-酮框架还在研究光物理特性方面找到应用,合成化合物的溶剂致色行为研究揭示了它们在有机发光器件和非线性光学材料等领域的潜力。这突显了该化合物在先进材料科学中的相关性 (Kumari et al., 2016)。

生物应用

噁唑啉-2-酮衍生物已被探索其抗白血病活性,某些类似物显示出对人类白血病细胞的显著影响,强调了该化合物在药物化学和药物开发中的潜力 (Singh et al., 2011)。

作用机制

属性

IUPAC Name |

(4S)-4-benzyl-3-(7-bromoheptanoyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO3/c18-11-7-2-1-6-10-16(20)19-15(13-22-17(19)21)12-14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-13H2/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXJJIVRIVXVKX-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCCCCBr)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CCCCCCBr)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-phenyl-N-[2-(2-thienyl)ethyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2482091.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482093.png)

![3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2482098.png)

![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide](/img/structure/B2482105.png)

![3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2482106.png)

![1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium](/img/structure/B2482108.png)